[(2,5-Difluorophenyl)methyl](2-ethoxyethyl)amine
Description
(2,5-Difluorophenyl)methylamine is an organic compound with the molecular formula C₁₁H₁₅F₂NO. It is characterized by the presence of a difluorophenyl group and an ethoxyethylamine moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-2-15-6-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
InChI Key |
CJJUYAVKBWIRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)methylamine typically involves the reaction of 2,5-difluorobenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for (2,5-Difluorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,5-Difluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The ethoxyethylamine moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
(2,5-Difluorophenyl)methylamine can be compared with other similar compounds, such as:
(2,5-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
(2,5-Difluorophenyl)methylamine: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of (2,5-Difluorophenyl)methylamine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Biological Activity
(2,5-Difluorophenyl)methylamine is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluorophenyl group and an ethoxyethylamine moiety, suggests various biological activities that could be harnessed for therapeutic applications. This article examines the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (2,5-Difluorophenyl)methylamine is . The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may improve its interaction with biological targets.
Preliminary studies indicate that compounds with difluorophenyl groups can interact with various biological pathways. The specific mechanism of action for (2,5-Difluorophenyl)methylamine is still under investigation, but it may involve:
- Receptor Binding : Interaction with neurotransmitter receptors or enzymes.
- Inhibition of Pathways : Potential inhibition of key signaling pathways involved in disease processes.
Biological Activity
Research has highlighted several areas where (2,5-Difluorophenyl)methylamine exhibits notable biological activity:
-
Antitumor Activity : In vitro studies have shown that compounds similar to (2,5-Difluorophenyl)methylamine can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Cell Line IC50 (µM) Reference MCF-7 (Breast) 10 HeLa (Cervical) 15 HepG2 (Liver) 12 -
Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains. The compound's ability to disrupt bacterial cell membranes is a potential mechanism.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference E. coli 32 µg/mL S. aureus 16 µg/mL - Neuroprotective Effects : Research suggests that similar compounds may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy of (2,5-Difluorophenyl)methylamine and its analogs:
- Study on Antitumor Efficacy : A recent study investigated the effects of a related compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting strong antitumor activity.
- Neuroprotection in Animal Models : Another study evaluated the neuroprotective effects in rodent models of Alzheimer's disease. The compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
